molecular formula C13H18N4O2S B7051552 1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea

1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea

Cat. No.: B7051552
M. Wt: 294.38 g/mol
InChI Key: WOSDJTANTIXXIR-UHFFFAOYSA-N
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Description

1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a urea moiety

Properties

IUPAC Name

1-methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-8(12-15-10(3)16-19-12)14-13(18)17(4)9(2)11-6-5-7-20-11/h5-9H,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSDJTANTIXXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)NC(=O)N(C)C(C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. The oxadiazole and thiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

1-Methyl-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(1-thiophen-2-ylethyl)urea is unique due to the presence of both oxadiazole and thiophene rings, which can impart distinct electronic and steric properties. The urea moiety also contributes to its potential for forming strong hydrogen bonds, making it a versatile compound for various applications.

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